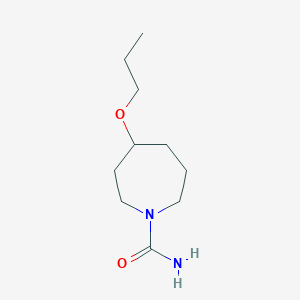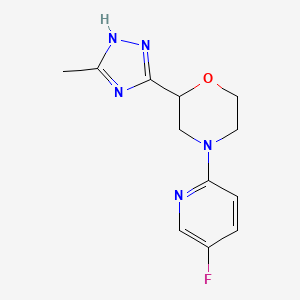![molecular formula C16H23BrN2O3 B7059708 N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7059708.png)
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide is a complex organic compound that features a morpholine ring substituted with a carboxamide group, an ethyl group, and a phenyl ring that is further substituted with a bromine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of 4-methoxyacetophenone to obtain 3-bromo-4-methoxyacetophenone. This intermediate is then subjected to a reductive amination reaction with morpholine to introduce the morpholine ring. The final step involves the acylation of the morpholine derivative with ethyl chloroformate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be replaced with a hydrogen atom through reduction.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxyphenyl derivatives.
Reduction: Formation of 4-methoxyphenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloro-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide
- N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide
- N-[1-(3-iodo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide
Uniqueness
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets. Additionally, the combination of the bromine and methoxy groups on the phenyl ring can provide a unique electronic environment that can affect the compound’s overall properties.
Properties
IUPAC Name |
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-7-8-22-10-14(19)16(20)18-11(2)12-5-6-15(21-3)13(17)9-12/h5-6,9,11,14H,4,7-8,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJJYDMPVVVIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOCC1C(=O)NC(C)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B7059632.png)

![3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7059641.png)
![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059648.png)

![2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile](/img/structure/B7059657.png)
![2-[Methyl-(1-methyl-2-oxopyrrolidin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B7059668.png)
![1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7059682.png)
![2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile](/img/structure/B7059685.png)
![5-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059693.png)
![4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide](/img/structure/B7059706.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7059712.png)
![2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B7059713.png)

